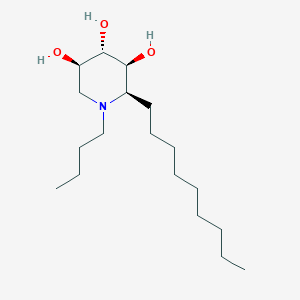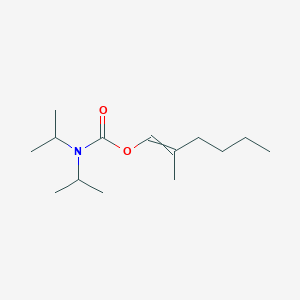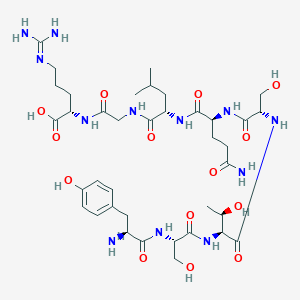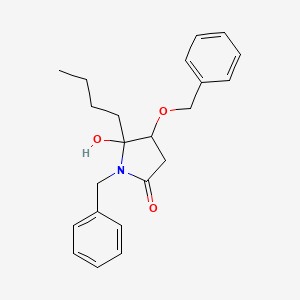![molecular formula C22H16N2 B12604781 4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile CAS No. 877775-86-5](/img/structure/B12604781.png)
4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is an organic compound with the molecular formula C22H14N2 It is characterized by the presence of two benzonitrile groups attached to a central 1,3-phenylenebis(methylene) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile typically involves the reaction of 1,3-bis(bromomethyl)benzene with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The benzonitrile groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted benzonitrile derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.
Wirkmechanismus
The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile involves its interaction with various molecular targets. The benzonitrile groups can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. Additionally, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biological pathways and processes, making the compound of interest for further study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[1,4-Phenylenebis(methylene)]dibenzonitrile: Similar structure but with a different central phenylenebis(methylene) moiety.
4,4’-[1,3-Phenylenebis(oxy)]dibenzonitrile: Contains an oxygen atom in the central linkage.
4,4’-[1,4-Phenylenebis(ethene-2,1-diyl)]dibenzonitrile: Features an ethene linkage instead of methylene.
Uniqueness
4,4’-[1,3-Phenylenebis(methylene)]dibenzonitrile is unique due to its specific 1,3-phenylenebis(methylene) linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
877775-86-5 |
|---|---|
Molekularformel |
C22H16N2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
4-[[3-[(4-cyanophenyl)methyl]phenyl]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N2/c23-15-19-8-4-17(5-9-19)12-21-2-1-3-22(14-21)13-18-6-10-20(16-24)11-7-18/h1-11,14H,12-13H2 |
InChI-Schlüssel |
KPWRNGQRJXSRBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)


![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)



![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)


![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)


